(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde
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Overview
Description
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde typically involves the reaction of 2-isothiocyanato-benzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2-isothiocyanato-benzaldehyde to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of (E)-3-(2-isothiocyanato-phenyl)-acrylic acid.
Reduction: Formation of (E)-3-(2-isothiocyanato-phenyl)-acryl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-(phenyl)thiazol-2-amine derivatives
- 4-(pyridin-3-yl)-N-(phenyl)thiazol-2-amine derivatives
- Thiadiazole, thiophene, oxazole, oxadiazole, imidazole, and triazole derivatives
Uniqueness
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the isothiocyanate and acrylaldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H7NOS |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
(E)-3-(2-isothiocyanatophenyl)prop-2-enal |
InChI |
InChI=1S/C10H7NOS/c12-7-3-5-9-4-1-2-6-10(9)11-8-13/h1-7H/b5-3+ |
InChI Key |
MTXADZKTMUQBPZ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)N=C=S |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)N=C=S |
Origin of Product |
United States |
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